molecular formula C12H19N3O2 B1482231 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2098061-47-1

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No. B1482231
M. Wt: 237.3 g/mol
InChI Key: QZPVJXUNJIWXCA-UHFFFAOYSA-N
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Description

“2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid” is a chemical compound with immense potential in scientific research. This compound’s unique structure opens doors for various applications. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many researchers . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents but reactions carried in acetic acid in presence of silica gel impregnated with indium trichloride provided the best results .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are a focal point in medicinal chemistry due to their wide range of biological activities. Research has explored the synthesis and bioevaluation of novel pyrazole compounds, highlighting their potential as antimicrobial, antifungal, antiviral, and antioxidant agents. These compounds have been synthesized under various conditions, including microwave-assisted methods, showcasing their versatility in chemical reactions and potential for pharmaceutical applications (Sheetal et al., 2018).

Therapeutic Applications of Pyrazoline Derivatives

The therapeutic significance of pyrazoline derivatives has been recognized in recent patent literature, covering a wide range of pharmacological effects such as anti-inflammatory, analgesic, antidepressant, anticancer, and more. These derivatives are highlighted for their versatility in drug design and potential in creating new therapeutic agents (Shaaban et al., 2012).

Synthesis of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are noted for their biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis and biologic applications of these derivatives have been reviewed, offering insights into their role in medicinal chemistry and drug development processes (A. Cetin, 2020).

Environmental and Analytical Chemistry Applications

In addition to medicinal chemistry, pyrazole derivatives and related compounds have applications in environmental and analytical chemistry. For example, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the environmental impact and degradation pathways of such compounds, which can be relevant for understanding the environmental behavior of similar chemical structures (Thornton et al., 2020).

properties

IUPAC Name

2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)10-6-9-7-14(8-11(16)17)4-5-15(9)13-10/h6H,4-5,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPVJXUNJIWXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

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